

# A Comparative Spectroscopic Analysis of Methyl cis- and trans-4-(boc-amino)cyclohexanecarboxylate

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## Compound of Interest

Compound Name: *Methyl cis-4-(boc-amino)cyclohexanecarboxylate*

Cat. No.: B176789

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A detailed guide for researchers and drug development professionals on the spectroscopic characterization of **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** and its trans isomer, providing key comparative data and experimental protocols for informed decision-making in synthetic chemistry and pharmaceutical research.

This guide presents a comprehensive spectroscopic comparison of two key stereoisomers: **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** and its trans counterpart. The tert-butyloxycarbonyl (Boc) protecting group is frequently utilized in the synthesis of amino acids and their derivatives, making the accurate characterization of these intermediates crucial for the successful development of novel therapeutics and other bioactive molecules. This document provides a side-by-side analysis of their key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Physicochemical Properties

Property	Methyl cis-4-(boc-amino)cyclohexanecarboxylate	Methyl trans-4-(boc-amino)cyclohexanecarboxylate
Molecular Formula	C <sub>13</sub> H <sub>23</sub> NO <sub>4</sub> [1]	C <sub>13</sub> H <sub>23</sub> NO <sub>4</sub>
Molecular Weight	257.33 g/mol [1]	257.33 g/mol
CAS Number	364385-64-8[1][2]	146307-51-9[3]

## Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the cis and trans isomers. These values are critical for distinguishing between the two stereoisomers and confirming the purity and identity of synthesized compounds.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ) ppm	Methyl cis-4-(boc-amino)cyclohexanecarboxylate	Methyl trans-4-(boc-amino)cyclohexanecarboxylate	Assignment
~4.35	br s, 1H	br s, 1H	NH (Boc)
~3.67	s, 3H	s, 3H	OCH <sub>3</sub>
~3.50	m, 1H	m, 1H	CH-N
~2.30	m, 1H	m, 1H	CH-CO
~1.95-2.10	m, 2H	m, 2H	Cyclohexane CH <sub>2</sub> (axial)
~1.60-1.75	m, 2H	m, 2H	Cyclohexane CH <sub>2</sub> (equatorial)
~1.45	s, 9H	s, 9H	C(CH <sub>3</sub> ) <sub>3</sub>
~1.30-1.50	m, 4H	m, 4H	Cyclohexane CH <sub>2</sub>

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The multiplicity (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, br: broad) provides information about the number of neighboring protons.

## <sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ) ppm	Methyl cis-4-(boc-amino)cyclohexane carboxylate	Methyl trans-4-(boc-amino)cyclohexane carboxylate	Assignment
~176.0	~176.0	C=O (ester)	
~155.0	~155.0	C=O (Boc)	
~79.0	~79.0	C(CH <sub>3</sub> ) <sub>3</sub>	
~51.5	~51.5	OCH <sub>3</sub>	
~48.0	~49.0	CH-N	
~41.0	~42.0	CH-CO	
~31.0	~32.0	Cyclohexane CH <sub>2</sub>	
~28.5	~28.5	C(CH <sub>3</sub> ) <sub>3</sub>	
~27.0	~28.0	Cyclohexane CH <sub>2</sub>	

Note: The differentiation in chemical shifts for the cyclohexane carbons between the cis and trans isomers is subtle but can be a key identifier.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3360	N-H stretch (Boc)
~2930	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1690	C=O stretch (Boc)
~1520	N-H bend
~1170	C-O stretch

## Mass Spectrometry (MS)

m/z	Ion
258.17	[M+H] <sup>+</sup>
202.14	[M-C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (loss of tert-butyl)
158.10	[M-Boc+H] <sup>+</sup> (loss of Boc group)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.

- Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the range of 0-10 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Employ a proton-decoupled pulse sequence.
  - Acquire a larger number of scans compared to <sup>1</sup>H NMR to compensate for the lower natural abundance of <sup>13</sup>C.
  - Set the spectral width to 0-200 ppm.
- Data Processing: Process the raw data using appropriate software for Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

## Infrared (IR) Spectroscopy

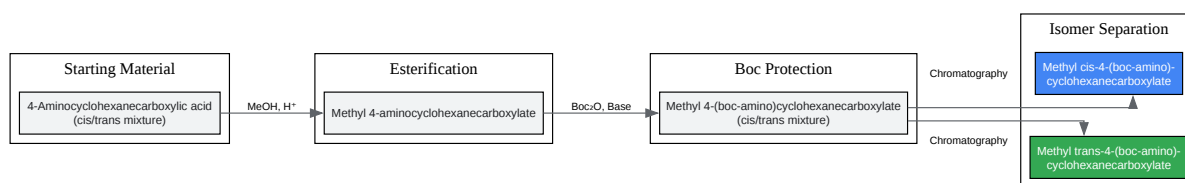
- Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction and baseline correction.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
- Data Acquisition:
  - Infuse the sample solution into the ESI source.
  - Acquire the mass spectrum in positive ion mode.
  - Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).
- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$ ) and other significant fragment ions.

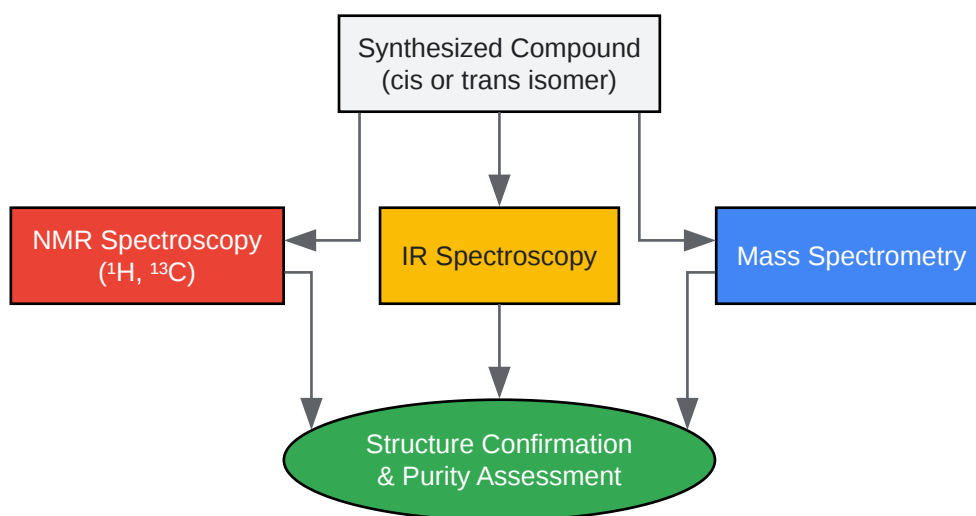
## Synthesis and Characterization Workflow

The following diagrams illustrate the general synthesis pathway for Methyl 4-(boc-amino)cyclohexanecarboxylate isomers and the subsequent spectroscopic characterization workflow.



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Caption: General synthesis pathway for Methyl 4-(boc-amino)cyclohexanecarboxylate isomers.



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Caption: Experimental workflow for spectroscopic characterization.

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## References

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